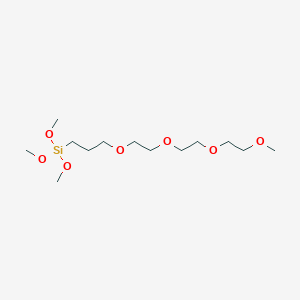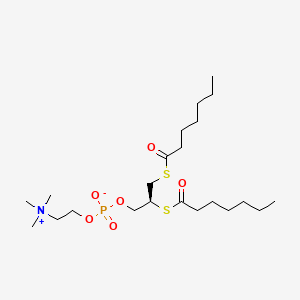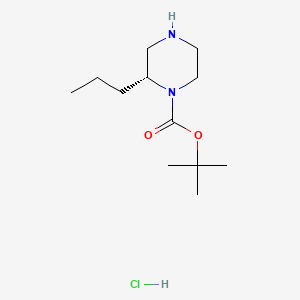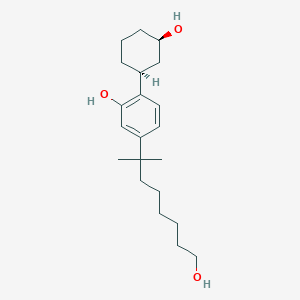
(+/-)-CP 47,497-C7-Hydroxy metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-CP 47,497-C7-Hydroxy metabolite is a synthetic cannabinoid receptor agonist. It is a derivative of the well-known cannabinoid CP 47,497 and is structurally similar to the natural cannabinoids found in Cannabis sativa
Preparation Methods
The preparation of (+/-)-CP 47,497-C7-Hydroxy metabolite involves synthetic routes that typically include the hydroxylation of CP 47,497. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods are not widely documented, but laboratory synthesis involves precise control of temperature, pH, and the use of protective groups to prevent unwanted side reactions .
Chemical Reactions Analysis
(+/-)-CP 47,497-C7-Hydroxy metabolite undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(+/-)-CP 47,497-C7-Hydroxy metabolite has several scientific research applications:
In Vitro Metabolism and Detection: It is used as a drug abuse indicator, particularly for the detection of synthetic cannabinoids in biological samples.
Cannabimimetic Activity: The compound exhibits cannabimimetic activity, showing greater potency than delta 9-tetrahydrocannabinol.
Identification and Quantification: Methods like liquid chromatography-tandem mass spectrometry are used to quantify the compound in biological samples, aiding in pharmacological studies.
Conformational Analysis: Studies using NMR and computational approaches analyze the conformational properties of the compound to understand its pharmacological activity.
Toxicological Properties: Research has shown that the compound may cause chromosomal damage, indicating potential adverse effects.
Mechanism of Action
The mechanism of action of (+/-)-CP 47,497-C7-Hydroxy metabolite involves its interaction with cannabinoid receptors, particularly cannabinoid receptor type 1. It acts as an agonist, mimicking the effects of natural cannabinoids. This interaction leads to various physiological effects, including analgesia, motor depression, and hypothermia. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
(+/-)-CP 47,497-C7-Hydroxy metabolite is unique due to its specific structural modifications, which enhance its potency and selectivity for cannabinoid receptors. Similar compounds include:
Properties
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDBRQAUSFGKDW-FUHWJXTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017847 |
Source


|
| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554485-44-7 |
Source


|
| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)
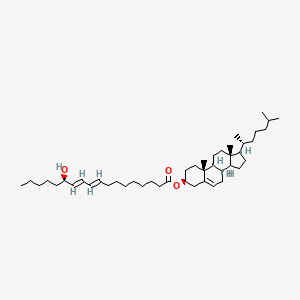

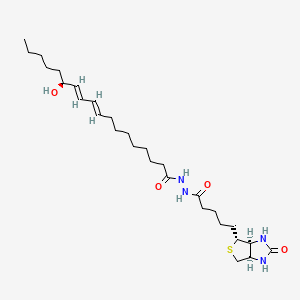
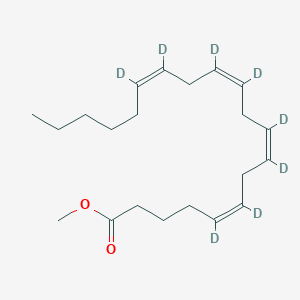
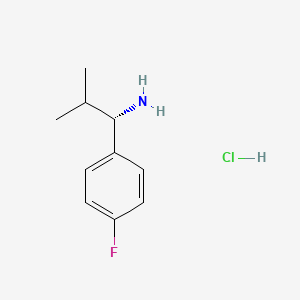
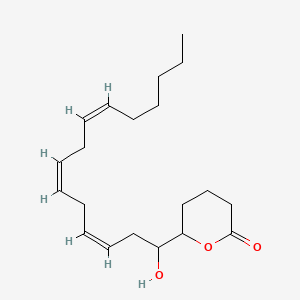
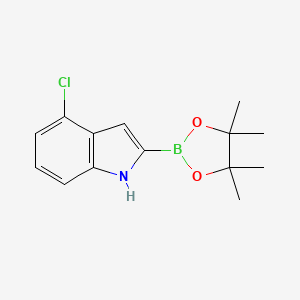
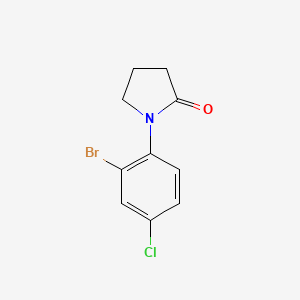
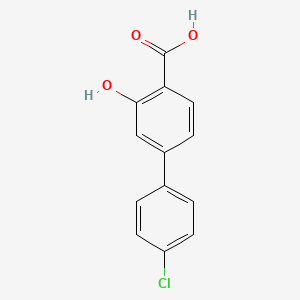
![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)
